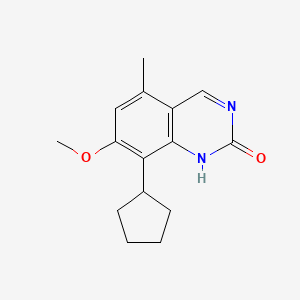
8-cyclopentyl-7-methoxy-5-methylquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-cyclopentyl-7-methoxy-5-methylquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
8-Cyclopentyl-7-methoxy-5-methylquinazolin-2(1H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound's structure suggests it may interact with biological targets involved in cell proliferation and tumor growth.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
The biological activity of this compound is primarily linked to its ability to inhibit tubulin polymerization, a critical process in cell division. Compounds that target the colchicine binding site on tubulin have shown significant promise in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that quinazoline derivatives, including this compound, exhibit potent anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The cytotoxic effects are often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (nM) | Notes |
|---|---|---|
| Melanoma | ~10 | High sensitivity to quinazoline analogs |
| Breast Cancer | ~15 | Significant growth inhibition observed |
| Lung Cancer | ~20 | Moderate sensitivity |
Case Studies
- In Vitro Studies : A study evaluated a series of quinazoline derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound exhibited low nanomolar IC50 values across multiple lines, suggesting strong antiproliferative activity .
- In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant reductions in tumor size when administered at therapeutic doses. However, toxicity was noted at higher doses, necessitating careful dose optimization for clinical applications .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is influenced by structural modifications. The presence of the methoxy group at position 7 and the cyclopentyl group at position 8 are critical for enhancing binding affinity to tubulin and improving anticancer efficacy. Modifications at these positions can significantly alter the pharmacological profile and solubility of the compound .
Toxicity and Safety Profile
While this compound shows promising anticancer activity, toxicity studies have revealed potential adverse effects at elevated doses. In maximum tolerated dose (MTD) studies in mice, the compound resulted in significant weight loss and mortality when administered above 1 mg/kg . Thus, further research is needed to establish a safe therapeutic window.
Propriétés
IUPAC Name |
8-cyclopentyl-7-methoxy-5-methyl-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-7-12(19-2)13(10-5-3-4-6-10)14-11(9)8-16-15(18)17-14/h7-8,10H,3-6H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXKVTWIDXHUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=NC(=O)N2)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














